molecular formula C12H13Cl2N3O2 B6208383 tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate CAS No. 2694731-88-7

tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate

Cat. No.: B6208383
CAS No.: 2694731-88-7
M. Wt: 302.2
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Description

Tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate is a chemical compound with the molecular formula C12H13Cl2N3O2. It is known for its role as a novel inhibitor that selectively targets key enzymes involved in the signaling pathways of various types of immune cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate typically involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with tert-butyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness. These optimizations may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The pyrrolo[3,2-d]pyrimidine ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate to high temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound.

Scientific Research Applications

Tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular signaling pathways, particularly in immune cells.

    Medicine: It has potential therapeutic applications due to its inhibitory effects on specific enzymes involved in disease pathways.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate involves its selective inhibition of key enzymes in immune cell signaling pathways. The compound binds to the active site of these enzymes, preventing their normal function and thereby modulating the immune response. This inhibition can affect various molecular targets and pathways, leading to potential therapeutic effects in diseases where these pathways are dysregulated.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate: This compound shares a similar core structure but differs in the functional groups attached to the pyrrolo[3,2-d]pyrimidine ring.

    N-BOC-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine: Another related compound with a similar pyrrolo[3,4-D]pyrimidine ring structure.

Uniqueness

Tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate is unique due to its specific inhibitory action on immune cell signaling enzymes, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in both research and potential therapeutic applications.

Properties

CAS No.

2694731-88-7

Molecular Formula

C12H13Cl2N3O2

Molecular Weight

302.2

Purity

95

Origin of Product

United States

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